4-(1,3-Dioxolan-2-yl)-1-methylpiperidine
Description
4-(1,3-Dioxolan-2-yl)-1-methylpiperidine is a heterocyclic compound featuring a piperidine ring substituted with a 1,3-dioxolane group at the 4-position and a methyl group at the 1-position. The dioxolane moiety, a five-membered cyclic ether, enhances the compound’s stability and modulates its solubility, while the methyl group on the piperidine nitrogen influences steric and electronic properties.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-1-methylpiperidine |
InChI |
InChI=1S/C9H17NO2/c1-10-4-2-8(3-5-10)9-11-6-7-12-9/h8-9H,2-7H2,1H3 |
InChI Key |
OACSWWLCVAPAIC-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C2OCCO2 |
Canonical SMILES |
CN1CCC(CC1)C2OCCO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
4-(5,5-Dimethyl-1,3-dioxan-2-yl)piperidine oxalate
- Structure : Contains a six-membered 1,3-dioxane ring (with 5,5-dimethyl substituents) instead of a dioxolane. The oxalate salt increases acidity and aqueous solubility.
- Substituents: The 5,5-dimethyl groups on the dioxane may enhance lipophilicity, while the oxalate counterion introduces ionic character .
1-(2-(Benzo[d][1,3]dioxol-5-yl)-6-methylbenzyl)piperidine (3p)
- Structure : Incorporates a benzodioxole (aromatic dioxolane) fused to a benzene ring, attached via a benzyl group to piperidine.
- Key Differences :
- Aromaticity : The benzodioxole group introduces π-conjugation, altering electronic properties and biological activity.
- Synthetic Yield : Synthesized in 58% yield via a multi-step route involving pinacol ester intermediates, suggesting moderate synthetic accessibility compared to simpler dioxolane derivatives .
(3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-methylpiperidine
- Structure : Features a fluorophenyl group and a benzodioxolyloxymethyl substituent on the piperidine ring.
- Key Differences :
- Toxicity : Exhibits acute oral toxicity (LD₅₀: 50–300 mg/kg), classified under Category 3 for acute toxicity. This highlights the impact of aromatic and fluorinated substituents on hazard profiles .
- Stereochemistry : The (3S,4R) configuration underscores the role of chirality in biological interactions.
4-(1,3-Dioxolan-2-yl)aniline
- Structure : Replaces the methylpiperidine group with an aniline (aromatic amine).
- Key Differences :
- Reactivity : The free amine group increases susceptibility to oxidation and electrophilic reactions.
- Safety : Classified under GHS guidelines, requiring stringent handling protocols compared to the methylpiperidine derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
